Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Overview
Description
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is a synthetic organic compound with a molecular formula of C19H20ClNO4S It is characterized by the presence of a benzyl group, a chloro substituent, a piperidinylsulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzoic acid to form 2-chlorobenzoic acid. This is followed by the sulfonylation of the chloro-substituted benzoic acid with piperidine-1-sulfonyl chloride under basic conditions to yield 2-chloro-5-piperidin-1-ylsulfonylbenzoic acid. Finally, esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, produces this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The piperidinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to certain receptors, thereby modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
2-Chloro-5-piperidin-1-ylsulfonylbenzoic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The benzyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes compared to its methyl ester or acid counterparts .
Properties
IUPAC Name |
benzyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c20-18-10-9-16(26(23,24)21-11-5-2-6-12-21)13-17(18)19(22)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCLODNGZGSVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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